![molecular formula C11H11BrF3NO B2744238 {1-[2-Bromo-4-(trifluoromethyl)phenyl]azetidin-3-yl}methanol CAS No. 1550559-95-9](/img/structure/B2744238.png)

{1-[2-Bromo-4-(trifluoromethyl)phenyl]azetidin-3-yl}methanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

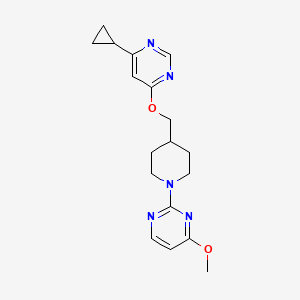

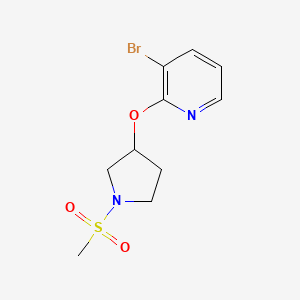

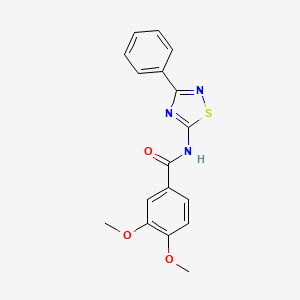

“{1-[2-Bromo-4-(trifluoromethyl)phenyl]azetidin-3-yl}methanol” is a chemical compound with the CAS Number: 1550559-95-9 . It has a molecular weight of 310.11 and its IUPAC name is {1- [2-bromo-4- (trifluoromethyl)phenyl]-3-azetidinyl}methanol . The compound is stored at room temperature and it comes in a powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H11BrF3NO/c12-9-3-8 (11 (13,14)15)1-2-10 (9)16-4-7 (5-16)6-17/h1-3,7,17H,4-6H2 . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis

The compound “this compound” is a powder that is stored at room temperature . It has a molecular weight of 310.11 .Wissenschaftliche Forschungsanwendungen

Catalysis and Asymmetric Synthesis

- Catalytic Asymmetric Addition: A study developed a practical approach to prepare enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol from cost-effective and readily available l-(+)-methionine. This compound was successfully used for catalytic asymmetric addition of organozinc reagents to aldehydes, achieving high enantioselectivities. The results highlighted the potential of four-membered heterocycle-based backbones as chiral units for asymmetric induction reactions, with the bulky ferrocenyl group significantly impacting enantioselectivities (Wang et al., 2008).

Organocatalysis

- Enantioselective Epoxidation: (1R,3S,4S)-2-Azanorbornyl-3-methanol, synthesized from (R)-1-phenylethylamine, was employed as a catalyst for enantioselective epoxidation of α,β-enones, producing epoxides with good yields and high enantioselectivities (Lu et al., 2008).

Heterocyclic Chemistry

- 1,3-Dipolar Cycloadditions: A tris(triazolyl)methanol-Cu(I) complex showed outstanding catalytic activity in Huisgen 1,3-dipolar cycloadditions, enabling reactions on water or under neat conditions with low catalyst loadings and short reaction times. This study underscores the efficiency of tris(triazolyl)methanol ligands in promoting cycloaddition reactions, a cornerstone of heterocyclic chemistry (Ozcubukcu et al., 2009).

Chiral Sensing and Resolution

- Enantiodiscrimination: Enantiopure aziridin-2-yl methanols were utilized as effective sensors for enantiodiscrimination of α-racemic carboxylic acids containing tertiary or quaternary stereogenic centers. This application demonstrates the utility of aziridin-2-yl methanols in analytical chemistry, particularly in determining enantiomeric excesses of complex molecules (Malinowska et al., 2020).

Peptoid Synthesis

- Thiol Protecting Group: Tris(4-azidophenyl)methanol, a novel multifunctional aryl azide, was identified as an efficient thiol protecting group in peptoid synthesis. It can be cleaved under mild conditions and functionalized via copper-catalyzed cycloaddition reactions, offering versatile applications in materials chemistry (Qiu et al., 2023).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Eigenschaften

IUPAC Name |

[1-[2-bromo-4-(trifluoromethyl)phenyl]azetidin-3-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrF3NO/c12-9-3-8(11(13,14)15)1-2-10(9)16-4-7(5-16)6-17/h1-3,7,17H,4-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXAXPHXPWIYIIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C2=C(C=C(C=C2)C(F)(F)F)Br)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrF3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzyl (4-(difluoromethyl)bicyclo[2.2.1]heptan-1-yl)carbamate](/img/structure/B2744157.png)

![2-[(5-butyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl)sulfanyl]-N-(2-chlorophenyl)acetamide](/img/structure/B2744159.png)

![N1-(3-methoxyphenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2744170.png)

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2744177.png)